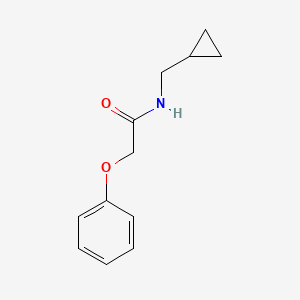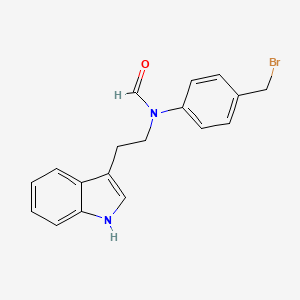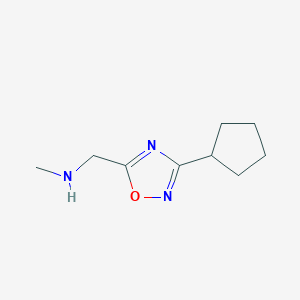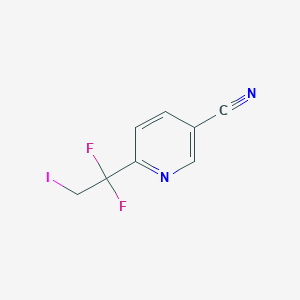
6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile is an organic compound with the molecular formula C8H5F2IN2 and a molecular weight of 294.04 g/mol This compound is characterized by the presence of a nicotinonitrile core substituted with a difluoro-iodoethyl group
Méthodes De Préparation
One common method involves the reaction of 6-bromonicotinonitrile with 1,1-difluoro-2-iodoethane in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an inert atmosphere, typically using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Analyse Des Réactions Chimiques
6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions. For example, it can undergo nucleophilic substitution with amines to form corresponding amine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the difluoro-iodoethyl group can be replaced with various aryl or alkyl groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile exerts its effects is not fully understood. its reactivity is primarily attributed to the presence of the difluoro-iodoethyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(1,1-Difluoro-2-iodoethyl)nicotinonitrile include:
(1,1-Difluoro-2-iodoethyl)benzene: This compound has a benzene ring instead of a nicotinonitrile core and exhibits similar reactivity due to the presence of the difluoro-iodoethyl group.
6-(1,1-Difluoro-2-iodoethyl)pyridine: Similar to the nicotinonitrile derivative but with a pyridine core, this compound also shows comparable chemical behavior.
Propriétés
Formule moléculaire |
C8H5F2IN2 |
|---|---|
Poids moléculaire |
294.04 g/mol |
Nom IUPAC |
6-(1,1-difluoro-2-iodoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F2IN2/c9-8(10,5-11)7-2-1-6(3-12)4-13-7/h1-2,4H,5H2 |
Clé InChI |
ZGLXZEUPWDTHDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C#N)C(CI)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)
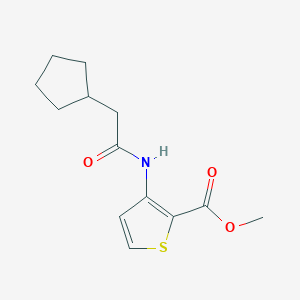
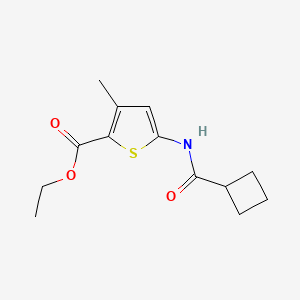
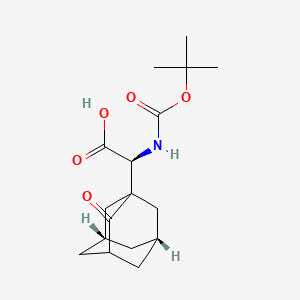
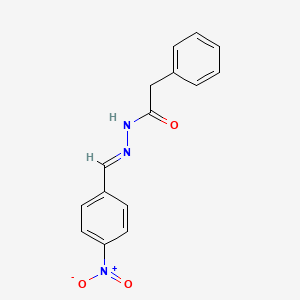
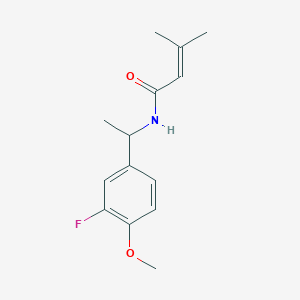
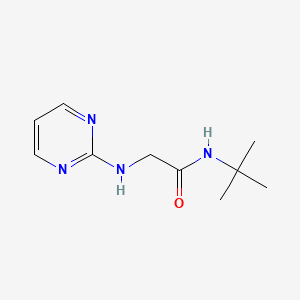
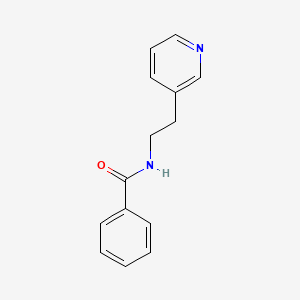
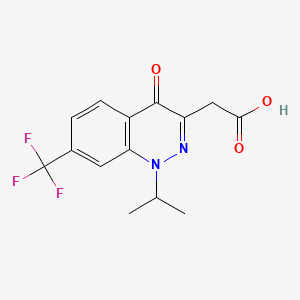
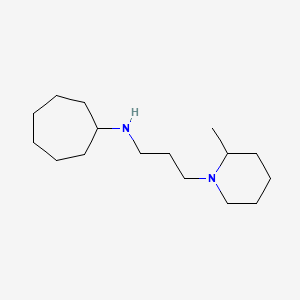
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)
